molecular formula C10H13N8NaO10P2 B1141572 8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT CAS No. 102185-14-8

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Cat. No. B1141572
CAS RN: 102185-14-8
M. Wt: 490.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azidoadenosine-5’-O-diphosphate (8-azido-ADP) is a clickable form of the ATP precursor and purinergic receptor ligand ADP . It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .


Molecular Structure Analysis

The molecular formula of 8-Azidoadenosine-5’-O-diphosphate sodium salt is C10H11N8O10P2 • 3Na . The InChi Key is WLSGTBIAECZDQW-CYCLDIHTSA-K .


Physical And Chemical Properties Analysis

8-Azidoadenosine-5’-O-diphosphate sodium salt is soluble in water . Its molecular weight is 534.2 . The compound is stable for at least 2 years when stored at -80°C .

Scientific Research Applications

Clickable Form of ATP Precursor

8-Azidoadenosine-5’-O-diphosphate (8-azido-ADP) is a clickable form of the ATP precursor . This means it can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Purinergic Receptor Ligand

8-azido-ADP acts as a purinergic receptor ligand . Purinergic receptors play a key role in many biological processes, including neurotransmission and platelet aggregation, making 8-azido-ADP potentially useful in studying these processes .

Photoaffinity Labeling

Radiolabeled forms of 8-azido-ADP have been used as photoaffinity labels for various proteins . Photoaffinity labeling is a technique used in molecular biology to study protein-protein interactions .

Study of Glutamate Dehydrogenase Isoproteins

8-azido-ADP has been used in the study of glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains . GDH plays a key role in amino acid metabolism .

Study of Eukaryotic Translation Initiation Factor 2 (eIF2)

8-azido-ADP has been used in the study of eukaryotic translation initiation factor 2 (eIF2) isolated from rabbit reticulocytes . eIF2 is a key factor in protein synthesis .

Study of Guanine Nucleotide Exchange Factor (GEF)

8-azido-ADP has been used in the study of guanine nucleotide exchange factor (GEF) also isolated from rabbit reticulocytes . GEFs are a family of proteins involved in activating G proteins .

These are just a few of the many potential applications of 8-Azidoadenosine-5’-O-diphosphate Sodium Salt in scientific research. It’s a versatile compound with a wide range of uses in biochemistry and molecular biology .

Mechanism of Action

Target of Action

The primary target of 8-Azidoadenosine-5’-O-Diphosphate Sodium Salt, also known as 8-azido-ADP, is the ATP precursor and purinergic receptor ligand ADP . It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .

Mode of Action

8-azido-ADP is a clickable form of ADP . It is potentially utilized as a photo-affinity probe commonly in combination with 32P . Long wavelength UV light activates the Azido group which then creates a nitrene moiety . This reactive nitrene is then able to covalently bond with residues of target proteins .

Biochemical Pathways

The biochemical pathways affected by 8-azido-ADP are those involving the ATP precursor and purinergic receptor ligand ADP . The compound’s interaction with these targets can influence the function of various proteins, including GDH isoproteins, eIF2, and GEF .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 8-azido-ADP’s action is the covalent bonding with residues of target proteins . This can lead to changes in the function of these proteins, potentially affecting cellular processes such as energy metabolism (in the case of ATP precursor and purinergic receptor ligand ADP) and protein synthesis (in the case of eIF2 and GEF) .

Action Environment

The action of 8-azido-ADP can be influenced by environmental factors such as the presence of UV light, which is necessary to activate the Azido group

Safety and Hazards

This compound is not for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 8-AZIDOADENOSINE-5'-O-DIPHOSPHATE SODIUM SALT involves the protection of the 5'-hydroxyl group of adenosine followed by phosphorylation, azidation, and deprotection steps.", "Starting Materials": [ "Adenosine", "Diethyl pyrocarbonate", "Triphenylphosphine", "Sodium azide", "Phosphorus oxychloride", "Sodium phosphate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Protection of 5'-hydroxyl group of adenosine using diethyl pyrocarbonate and triphenylphosphine in methanol", "Phosphorylation of protected adenosine using phosphorus oxychloride and sodium phosphate in pyridine", "Azidation of 5'-phosphate using sodium azide in water", "Deprotection of the 5'-hydroxyl group using sodium hydroxide in methanol", "Neutralization of the reaction mixture with acetic acid", "Purification of the product using ion exchange chromatography" ] }

CAS RN

102185-14-8

Product Name

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Molecular Formula

C10H13N8NaO10P2

Molecular Weight

490.2

Origin of Product

United States

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